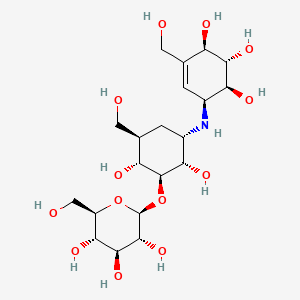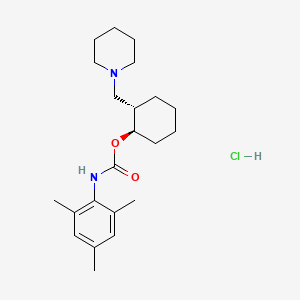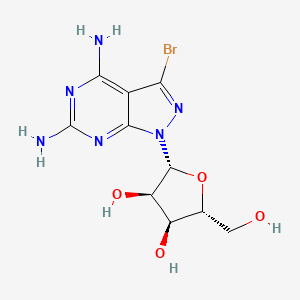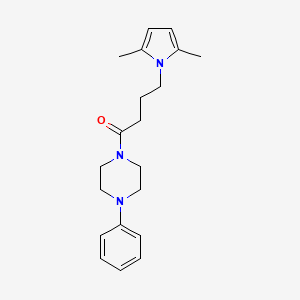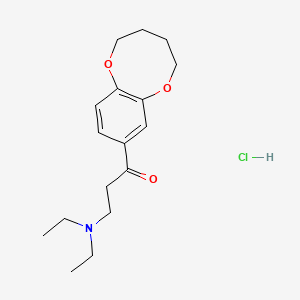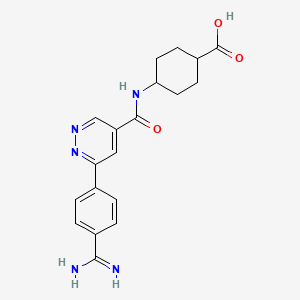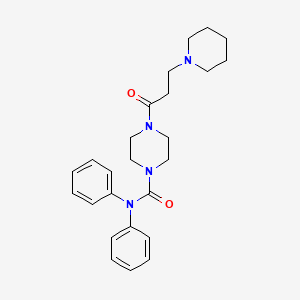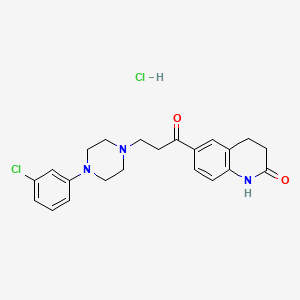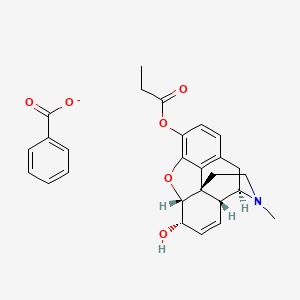
3-O-Propionylmorphine benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-Propionylmorphine benzoate is a derivative of morphine, an opioid alkaloid. This compound is synthesized to enhance the lipophilicity of morphine, thereby improving its transdermal delivery and duration of action. It is a potential prodrug of morphine, designed to provide sustained analgesia for patients suffering from long-acting pain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Propionylmorphine benzoate involves esterification reactions. The Schotten-Baumann reaction is commonly employed, using sodium hydrogen carbonate, triethylamine, or pyridine in methylene chloride or 1,2-dichloroethane as solvents. The presence of 4-dimethylaminopyridine catalyst is also utilized, especially in the case of tertiary alcohols .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. High-performance liquid chromatography (HPLC) is often used to determine the log D (pH 7.4) values and hydrolysis rate constants of the synthesized compounds .
Analyse Chemischer Reaktionen
Types of Reactions: 3-O-Propionylmorphine benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s properties and enhancing its pharmacological effects.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include various morphine derivatives with altered pharmacological properties. These derivatives are studied for their potential use as analgesics and other therapeutic agents .
Wissenschaftliche Forschungsanwendungen
3-O-Propionylmorphine benzoate has several scientific research applications:
Chemistry: It is used to study the structure-activity relationship of morphine derivatives and their potential as prodrugs.
Biology: Research focuses on its interaction with opioid receptors and its effects on pain modulation.
Medicine: It is investigated for its potential as a long-acting analgesic with fewer side effects compared to morphine.
Industry: The compound is explored for its use in transdermal drug delivery systems, providing sustained release of the active ingredient
Wirkmechanismus
3-O-Propionylmorphine benzoate exerts its effects by interacting with opioid receptors in the central nervous system. The compound is enzymatically hydrolyzed to release morphine, which then binds to the µ-opioid receptors. This binding inhibits the release of neurotransmitters involved in pain transmission, resulting in analgesia. The enhanced lipophilicity of the compound allows for better blood-brain barrier penetration and prolonged duration of action .
Vergleich Mit ähnlichen Verbindungen
- 3-O-Acetylmorphine benzoate
- 6-O-Propionylmorphine hydrochloride
- 3,6-O-Dipropionylmorphine
Comparison: 3-O-Propionylmorphine benzoate is unique due to its specific esterification at the 3-O position, which enhances its lipophilicity and transdermal delivery. Compared to 3-O-Acetylmorphine benzoate, it has similar antinociceptive activity but offers better pharmacokinetic properties. 6-O-Propionylmorphine hydrochloride and 3,6-O-Dipropionylmorphine also exhibit similar analgesic effects, but their esterification at different positions results in varying degrees of lipophilicity and duration of action .
Eigenschaften
CAS-Nummer |
127786-13-4 |
|---|---|
Molekularformel |
C27H28NO6- |
Molekulargewicht |
462.5 g/mol |
IUPAC-Name |
[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] propanoate;benzoate |
InChI |
InChI=1S/C20H23NO4.C7H6O2/c1-3-16(23)24-15-7-4-11-10-13-12-5-6-14(22)19-20(12,8-9-21(13)2)17(11)18(15)25-19;8-7(9)6-4-2-1-3-5-6/h4-7,12-14,19,22H,3,8-10H2,1-2H3;1-5H,(H,8,9)/p-1/t12-,13+,14-,19-,20-;/m0./s1 |
InChI-Schlüssel |
QBEQUHUCKUZOJD-IWTFXSOJSA-M |
Isomerische SMILES |
CCC(=O)OC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)[C@H](C=C5)O)C=C1.C1=CC=C(C=C1)C(=O)[O-] |
Kanonische SMILES |
CCC(=O)OC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(C=C5)O)C=C1.C1=CC=C(C=C1)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


